3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid
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Overview
Description
3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid is a complex organic compound with a molecular formula of C39H50N4O7S. This compound is notable for its unique structure, which includes a heptadecyl chain, a phenoxy group, and a sulfophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a diketone to form the pyrazole ring.
Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced through a nucleophilic substitution reaction.
Introduction of the Phenoxy and Sulfophenyl Groups: These groups are added via electrophilic aromatic substitution reactions.
Diazotization and Coupling: The final step involves diazotization of an aromatic amine followed by coupling with the pyrazole derivative to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the azo group or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid
- 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}salicylic acid
- 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phthalic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a long heptadecyl chain, a phenoxy group, and a sulfophenyl group. These features confer unique chemical and physical properties, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
478250-38-3 |
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Molecular Formula |
C39H50N4O7S |
Molecular Weight |
718.9 g/mol |
IUPAC Name |
3-[[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C39H50N4O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-34-37(41-40-31-22-20-21-30(28-31)39(45)46)38(44)43(42-34)32-26-27-35(36(29-32)51(47,48)49)50-33-23-17-16-18-24-33/h16-18,20-24,26-29,37H,2-15,19,25H2,1H3,(H,45,46)(H,47,48,49) |
InChI Key |
ZSOAMKADYZSGJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=CC=CC(=C2)C(=O)O)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
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